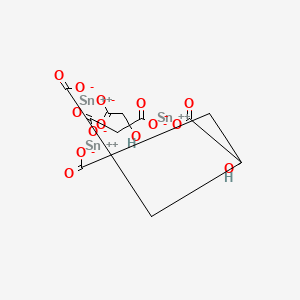
Tin(2+) citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tin(2+) citrate can be synthesized by reacting a stannous salt, such as stannous chloride, with citric acid in an aqueous solution. The reaction typically involves dissolving the stannous salt in water and then adding citric acid under controlled pH conditions to form the this compound complex . The reaction can be represented as follows:
SnCl2+C6H8O7→Sn(C6H5O7)+2HCl
Industrial Production Methods
Industrial production of this compound involves similar principles but on a larger scale. The process may include additional steps for purification and crystallization to obtain a high-purity product. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tin(2+) citrate undergoes various chemical reactions, including:
Oxidation: Tin(2+) can be oxidized to tin(4+) in the presence of oxidizing agents.
Reduction: Tin(2+) can act as a reducing agent, reducing other compounds while itself being oxidized.
Substitution: Ligand exchange reactions where the citrate ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: this compound can reduce metal ions such as silver and gold ions to their metallic forms.
Substitution: Ligand exchange can be facilitated by adding competing ligands under controlled pH and temperature conditions.
Major Products
Oxidation: Tin(4+) citrate or other tin(4+) compounds.
Reduction: Metallic silver or gold.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Chemistry
Tin(2+) citrate is used as a reducing agent in various chemical reactions. Its ability to donate electrons makes it valuable in synthesizing nanoparticles and other materials .
Biology
In biological research, this compound is studied for its potential antimicrobial properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial coatings and treatments .
Medicine
This compound is explored for its potential use in medical imaging and as a component in dental products. Its ability to interact with biological tissues and its relatively low toxicity make it a subject of interest in medical research .
Industry
In the industrial sector, this compound is used in electroplating and as a stabilizer in various formulations. Its role in producing high-quality coatings and its stability under different conditions make it valuable in manufacturing processes .
Mechanism of Action
The mechanism of action of tin(2+) citrate involves its ability to donate electrons and form complexes with various molecules. In biological systems, it can interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but its ability to disrupt microbial cell walls and interfere with metabolic processes is well-documented .
Comparison with Similar Compounds
Similar Compounds
Tin(4+) citrate: Tin in the +4 oxidation state, with different reactivity and applications.
Stannous fluoride: Used in dental products for its ability to strengthen tooth enamel.
Stannous chloride: A common reducing agent with applications in various chemical reactions.
Uniqueness
Tin(2+) citrate is unique due to its specific coordination with citric acid, which imparts distinct chemical properties. Its ability to act as both a reducing agent and a complexing agent makes it versatile in various applications. Compared to other tin compounds, its relatively low toxicity and stability under different conditions further enhance its appeal in research and industry .
Properties
CAS No. |
59178-29-9 |
|---|---|
Molecular Formula |
C12H10O14Sn3 |
Molecular Weight |
734.3 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;tin(2+) |
InChI |
InChI=1S/2C6H8O7.3Sn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI Key |
OQXQWBAPFLMGSZ-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sn+2].[Sn+2].[Sn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















